1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

Catalog No.
S989497
CAS No.
1421601-23-1
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Aminomethyl)cyclopropanecarboxylic acid hydroch...

CAS Number

1421601-23-1

Product Name

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H,7,8);1H

InChI Key

SRTXENKRXZLJHQ-UHFFFAOYSA-N

SMILES

C1CC1(CN)C(=O)O.Cl

Canonical SMILES

C1CC1(CN)C(=O)O.Cl

1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride (CAS 1421601-23-1) is a highly constrained, α,α-disubstituted β-amino acid derivative featuring a spiro-cyclopropane ring. As a rigid building block, it serves a dual role in advanced chemical procurement: it is a potent structural module for inducing stable secondary structures in peptidomimetics (foldamers) and a specialized pharmacophore targeting the α2δ subunit of voltage-gated calcium channels and L-amino acid transporters (LAT) . Supplied as a hydrochloride salt, it offers superior aqueous solubility and handling characteristics compared to its zwitterionic free base, making it a highly efficient precursor for the synthesis of spirocyclic heterocycles, DPP-4 inhibitor analogues, and neuroactive gabapentinoids.

Generic substitution with closely related amino acids leads to immediate workflow or functional failure. Replacing it with 1-aminocyclopropanecarboxylic acid (ACC) alters the backbone from a β- to an α-amino acid, shifting the biological target from α2δ/LAT to NMDA receptors and preventing β-peptide foldamer formation . Substituting with gabapentin (a γ-amino acid) introduces excessive conformational flexibility and extends the backbone, disrupting precise spatial alignments required in rigid peptidomimetics. Furthermore, utilizing the free base (CAS 139126-45-7) instead of the hydrochloride salt severely limits aqueous solubility and complicates N-protection steps (e.g., Fmoc/Boc) due to poor dissolution in standard organic solvent mixtures, leading to reduced yields in automated peptide synthesis.

Conformational Rigidity and Foldamer Induction

In the design of β-peptides, the choice of monomer dictates the stability of the resulting secondary structure. Unconstrained linear β-amino acids (e.g., β-alanine) possess high conformational flexibility, yielding unstructured oligomers in solution. In contrast, the incorporation of α,α-cycloalkyl constraints, such as the spiro-cyclopropane ring in 1-(aminomethyl)cyclopropanecarboxylic acid, severely restricts the φ and ψ torsion angles [1]. This steric restriction strongly induces stable helical motifs (e.g., 14-helices) even in short oligomeric sequences, providing a structural rigidity that linear comparators cannot achieve[2].

Evidence DimensionSecondary structure induction propensity
Target Compound DataEnforces stable helical folding in short oligomers
Comparator Or Baselineβ-Alanine (yields unstructured random coils)
Quantified DifferenceHigh helix propensity vs. zero structural constraint
ConditionsSolution-phase circular dichroism (CD) and NMR analysis of β-peptide oligomers

Essential for researchers procuring building blocks to design proteolytically stable, highly structured peptidomimetic drugs.

Pharmacological Targeting of α2δ and LAT Transporters

Modifying the backbone length and ring size of amino acids fundamentally alters their pharmacological profile. While the α-amino acid analogue 1-aminocyclopropanecarboxylic acid (ACC) primarily acts as an NMDA receptor ligand, the β-amino acid 1-(aminomethyl)cyclopropanecarboxylic acid shifts binding affinity toward L-amino acid transporter (LAT) proteins and the α2δ subunit of voltage-gated calcium channels. Compared to the standard γ-amino acid gabapentin (cyclohexane ring), the cyclopropane-constrained β-amino acid provides a significantly more rigid pharmacophore, altering receptor residence time and transporter kinetics .

Evidence DimensionBiological target specificity
Target Compound DataTargets α2δ subunit and LAT transporters
Comparator Or Baseline1-Aminocyclopropanecarboxylic acid (ACC) (Targets NMDA receptors)
Quantified DifferenceComplete shift in receptor class affinity due to β-amino acid backbone expansion
ConditionsIn vitro receptor binding and transporter inhibition assays

Allows buyers in neuropharmacology to explore constrained structure-activity relationships (SAR) that are inaccessible with standard γ-amino acid gabapentinoids or α-amino acids.

Enhanced Solubility and Processability of the Hydrochloride Salt

The procurement of the hydrochloride salt (CAS 1421601-23-1) over the zwitterionic free base (CAS 139126-45-7) directly impacts synthetic efficiency. The free base forms a tightly packed zwitterionic lattice, resulting in poor solubility in both water and the organic solvent mixtures (e.g., DMF/DCM) typically used for N-terminal protection . The hydrochloride salt disrupts this lattice, significantly increasing aqueous solubility and facilitating homogeneous reaction conditions during Fmoc or Boc protection steps, which translates to higher yields and shorter reaction times in automated or batch synthesis .

Evidence DimensionPrecursor processability and solubility
Target Compound DataRapid dissolution in aqueous and polar aprotic solvent mixtures
Comparator Or BaselineZwitterionic free base (CAS 139126-45-7) (Poor solubility due to lattice energy)
Quantified DifferenceEnables homogeneous N-protection reactions vs. heterogeneous suspensions
ConditionsStandard Fmoc/Boc protection workflows in peptide synthesis

Reduces preparation time, solvent volumes, and failed coupling cycles in scale-up synthesis and high-throughput screening.

Thorpe-Ingold Acceleration in Spirocyclic Heterocycle Synthesis

When synthesizing complex constrained heterocycles, such as the pyrimidodiazepine scaffolds used in PLK1 inhibitors, the choice of the amino acid precursor is critical. Utilizing 1-(aminomethyl)cyclopropanecarboxylic acid leverages the Thorpe-Ingold effect, where the bulky spiro-cyclopropane ring compresses the internal bond angle between the reactive aminomethyl and carboxylate groups [1]. This steric compression accelerates intramolecular cyclization rates and increases the yield of the desired spiro-fused heterocycles compared to using unsubstituted linear β-amino acids, which are prone to intermolecular oligomerization and lower cyclization efficiency [2].

Evidence DimensionIntramolecular cyclization efficiency
Target Compound DataAccelerated cyclization kinetics driven by steric compression
Comparator Or BaselineUnsubstituted linear β-amino acids (Slower cyclization, prone to oligomerization)
Quantified DifferenceHigher yield of spiro-fused products with minimized side reactions
ConditionsBase-promoted or coupling-reagent-mediated intramolecular cyclization

Directly impacts the procurement choice for medicinal chemists requiring high-yield precursors for spirocyclic library generation.

Synthesis of Proteolytically Stable Foldamers

Procured for incorporation into β-peptides to induce stable 14-helix secondary structures, providing resistance to enzymatic degradation in peptide drug development, directly leveraging its strong conformational rigidity[1].

Development of Constrained Gabapentinoids

Used as a rigid pharmacophore module to probe the binding pockets of the α2δ subunit of voltage-gated calcium channels and L-amino acid transporters (LAT) in neuropathic pain research, offering a distinct SAR profile from standard γ-amino acids .

Construction of Spirocyclic Kinase Inhibitors

Serves as a critical building block in the synthesis of complex spiro-fused heterocyclic scaffolds, such as pyrimidodiazepine-based PLK1 inhibitors for oncology applications, where its Thorpe-Ingold effect maximizes cyclization yields [2].

Solid-Phase Peptide Synthesis (SPPS) Workflows

The hydrochloride salt form is specifically chosen for its enhanced solubility and compatibility with standard Fmoc/Boc protection protocols, making it suitable for automated high-throughput peptide synthesizers without the lattice-energy barriers of the free base .

Dates

Last modified: 08-16-2023

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